![molecular formula C25H37N3O4 B2541947 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide CAS No. 946345-11-5](/img/structure/B2541947.png)

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

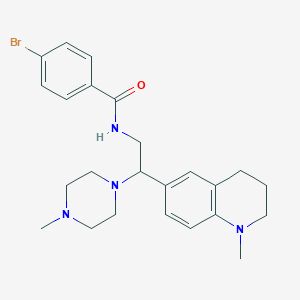

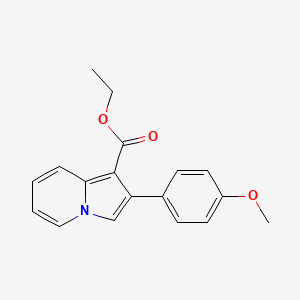

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains two dimethylamino groups and three ethoxy groups. These groups could potentially influence the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride with the corresponding amine to form the amide bond. The dimethylamino groups could be introduced using a reagent like dimethylamine .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the benzene ring, the amide group, and the dimethylamino and ethoxy groups. These groups could potentially participate in various types of bonding and interactions, influencing the compound’s shape and properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group, the dimethylamino groups, and the ethoxy groups. These groups could potentially participate in various types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene ring could influence its solubility .Applications De Recherche Scientifique

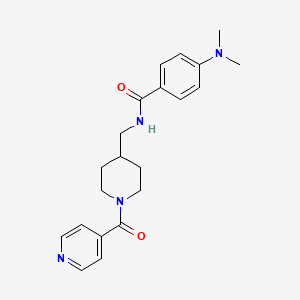

Drug Delivery Systems

DMAEMA has been employed in the design of drug delivery systems due to its cationic nature and biocompatibility. Researchers have utilized DMAEMA-based polymers to create micelles capable of encapsulating drugs like quercetin . These nanocarriers can simultaneously deliver both anticancer drugs and nucleic acids, enhancing cancer therapy.

Gene Delivery

The cationic properties of DMAEMA make it suitable for gene delivery. When incorporated into amphiphilic block copolymers, such as MPEG-b-(PC-g-PDMAEMA) , it forms self-assembled micelles. These micelles can then interact with DNA electrostatically, leading to the formation of micelleplexes . These structures hold promise for simultaneous DNA and drug co-delivery .

Antioxidant Applications

Quercetin, loaded into DMAEMA-based micelles, serves as an antioxidant. These micelles protect cells from oxidative stress and inflammation, making them valuable for various biomedical applications .

Anti-Inflammatory Properties

DMAEMA-containing polymers have been investigated for their anti-inflammatory effects. By incorporating quercetin, these materials can potentially mitigate inflammation-related conditions .

Cancer Therapy

The combination of DMAEMA and quercetin holds potential for cancer treatment. Quercetin, as an anticancer drug, can be efficiently delivered using DMAEMA-based micelles, enhancing its therapeutic efficacy .

Metabolic Activity Modulation

DMAEMA-based nanocarriers have been evaluated for their metabolic activity. These systems can influence cellular processes, making them relevant for targeted therapies .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N3O4/c1-8-30-22-15-19(16-23(31-9-2)24(22)32-10-3)25(29)26-17-21(28(6)7)18-11-13-20(14-12-18)27(4)5/h11-16,21H,8-10,17H2,1-7H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSKLYLCALFWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2541869.png)

![[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B2541870.png)

![2-morpholinobenzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate](/img/structure/B2541871.png)

![N-(4-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2541880.png)

![4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2541882.png)

![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B2541887.png)